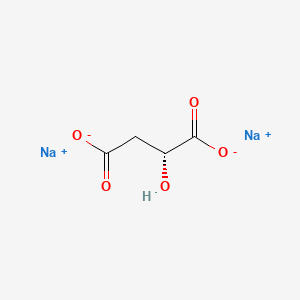

Sodium malate, (+)-

Description

Properties

CAS No. |

51209-20-2 |

|---|---|

Molecular Formula |

C4H4Na2O5 |

Molecular Weight |

178.05 g/mol |

IUPAC Name |

disodium;(2R)-2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 |

InChI Key |

WPUMTJGUQUYPIV-YBBRRFGFSA-L |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] |

Other CAS No. |

51209-20-2 |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of (+)-Sodium Malate in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sodium malate (B86768), the sodium salt of L-malic acid, is a critical intermediate in central carbon metabolism, playing a fundamental role in cellular respiration. Its dicarboxylate anion, malate, is a key component of the Krebs cycle (also known as the citric acid cycle or TCA cycle) and is integral to the malate-aspartate shuttle, a primary mechanism for transporting reducing equivalents from the cytosol to the mitochondrial matrix. This technical guide provides an in-depth exploration of the biological functions of (+)-sodium malate in cellular respiration, offering detailed experimental methodologies for its study, quantitative data on its effects, and visual representations of the key pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers investigating mitochondrial function, metabolic regulation, and the development of therapeutics targeting cellular energy metabolism.

Introduction

Cellular respiration is the cornerstone of energy production in aerobic organisms, converting nutrients into adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. This intricate process involves a series of interconnected metabolic pathways, with the Krebs cycle and oxidative phosphorylation at its core. Malate is a central metabolite in these pathways, acting as both a substrate and a carrier of reducing equivalents, thereby directly influencing the rate of ATP synthesis.[1][2][3] Understanding the precise role and regulation of malate is crucial for elucidating the mechanisms of cellular energy homeostasis and for identifying potential therapeutic targets in metabolic diseases and cancer.[1]

Biological Functions of (+)-Sodium Malate in Cellular Respiration

The biological significance of (+)-sodium malate in cellular respiration is primarily attributed to the functions of the malate anion in two key processes: the Krebs cycle and the malate-aspartate shuttle.

Role in the Krebs Cycle

The Krebs cycle is a series of enzymatic reactions that occur in the mitochondrial matrix, serving as the final common pathway for the oxidation of carbohydrates, fats, and proteins. Malate is a key intermediate in this cycle.

-

Formation of Malate: Malate is formed through the hydration of fumarate, a reaction catalyzed by the enzyme fumarase.[1]

-

Oxidation of Malate: In the final step of the Krebs cycle, L-malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase (MDH). This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH.[1][3] The regenerated oxaloacetate can then condense with a new molecule of acetyl-CoA to initiate another round of the cycle. The NADH produced in this step is a crucial electron carrier that donates its electrons to the electron transport chain, driving the synthesis of ATP through oxidative phosphorylation.

Role in the Malate-Aspartate Shuttle

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis in the cytosol. The malate-aspartate shuttle is a vital mechanism for transporting these cytosolic reducing equivalents into the mitochondrial matrix, where they can be utilized by the electron transport chain.[1]

-

Cytosolic Reduction of Oxaloacetate: Cytosolic malate dehydrogenase (cMDH) catalyzes the reduction of oxaloacetate to malate, oxidizing cytosolic NADH to NAD+.

-

Malate Transport into Mitochondria: Malate is then transported across the inner mitochondrial membrane in exchange for α-ketoglutarate via the malate-α-ketoglutarate antiporter.

-

Mitochondrial Oxidation of Malate: Within the mitochondrial matrix, mitochondrial malate dehydrogenase (mMDH) oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain.

-

Regeneration of Shuttle Intermediates: The oxaloacetate is then transaminated to aspartate, which is transported back to the cytosol in exchange for glutamate. In the cytosol, aspartate is converted back to oxaloacetate, completing the shuttle.

This shuttle is highly efficient, yielding approximately 2.5 molecules of ATP for every molecule of cytosolic NADH transported, thus maximizing the energy yield from glucose oxidation.[1]

Quantitative Data on the Effects of Malate

The concentration of malate can significantly influence the rate of mitochondrial respiration and ATP synthesis. While comprehensive dose-response data is limited in the literature, the available information highlights its importance.

| Parameter | Substrate(s) | Malate Concentration | Observed Effect | Reference |

| Oxygen Consumption Rate (State 3) | Pyruvate (B1213749) | Not specified | Depletion of endogenous malate sharply decreases the rate of pyruvate oxidation. | [4] |

| Oxygen Consumption Rate (State 3) | α-Ketoglutarate | Not specified | Depletion of endogenous malate inhibits mitochondrial respiration in the presence of α-ketoglutarate. | [4] |

| Oxygen Consumption Rate (State 3) | Citrate, α-Ketoglutarate, Succinate (B1194679) | 4.6 µmol/100 g body wt (injected in rats) | Increased rates of oxidation of these substrates in isolated liver mitochondria. | [5][6] |

| ATP Production Rate | Glutamate | 5 mM | Supports a steady-state ATP efflux rate in isolated rat mitochondria. | [7] |

Note: The provided data often involves the use of malate in conjunction with other substrates to support Complex I-mediated respiration. The exact quantitative relationship between malate concentration and respiratory rates can vary depending on the tissue type, mitochondrial integrity, and the presence of other substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of (+)-sodium malate in cellular respiration.

Spectrophotometric Assay of Malate Dehydrogenase (MDH) Activity

This protocol measures the activity of MDH by monitoring the change in absorbance at 340 nm, which corresponds to the oxidation or reduction of NADH. The reverse reaction (oxaloacetate to malate) is often preferred due to the instability of oxaloacetate.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

β-NADH solution (0.2 mM in phosphate buffer)

-

Oxaloacetate solution (1 mM in phosphate buffer, freshly prepared)

-

Mitochondrial isolate or purified MDH enzyme

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C.

-

In a cuvette, prepare the reaction mixture by adding:

-

1.0 mL Potassium phosphate buffer

-

0.5 mL β-NADH solution

-

1.0 mL deionized water

-

-

Add the mitochondrial isolate or purified MDH enzyme to the cuvette and mix gently.

-

Initiate the reaction by adding 0.5 mL of the freshly prepared oxaloacetate solution.

-

Immediately start recording the decrease in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹).

Measurement of Oxygen Consumption Rate in Isolated Mitochondria using High-Resolution Respirometry (Oroboros O2k)

This protocol outlines the measurement of oxygen consumption in isolated mitochondria to assess the impact of malate on respiratory states.

Materials:

-

Oroboros O2k high-resolution respirometer

-

Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, HEPES, EGTA)

-

Respiration medium (e.g., MiR05)

-

Substrates: (+)-Sodium malate, pyruvate, glutamate, succinate

-

ADP solution

-

Inhibitors: Rotenone (B1679576) (Complex I inhibitor), Oligomycin (ATP synthase inhibitor), FCCP (uncoupler)

-

Isolated mitochondria

Procedure:

-

Instrument Calibration and Preparation: Calibrate the oxygen sensors of the O2k according to the manufacturer's instructions. Add respiration medium to the chambers and allow the signal to stabilize.

-

Mitochondria Addition: Add a known amount of isolated mitochondria (typically 0.05-0.1 mg/mL) to each chamber.

-

State 2 Respiration (Leak Respiration): Add substrates for Complex I, such as pyruvate (5 mM) and malate (2 mM). The resulting oxygen consumption rate represents the basal or leak respiration.

-

State 3 Respiration (Active Respiration): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation. The increased oxygen consumption rate reflects the coupled respiration.

-

Respiratory Control Ratio (RCR): Calculate the RCR by dividing the State 3 respiration rate by the State 2 respiration rate. A higher RCR indicates better coupling between respiration and ATP synthesis.

-

Investigation of Specific Complexes:

-

To assess Complex II-driven respiration, add rotenone to inhibit Complex I, followed by the addition of succinate (10 mM).

-

To determine the maximal uncoupled respiration, titrate FCCP into the chambers.

-

-

Data Analysis: Use the DatLab software to analyze the oxygen consumption rates at different respiratory states.

Quantification of ATP Production in Isolated Mitochondria using a Bioluminescence Assay

This protocol measures the rate of ATP synthesis by isolated mitochondria using the luciferin (B1168401)/luciferase bioluminescence system.

Materials:

-

ATP bioluminescence assay kit (containing luciferase, D-luciferin, and assay buffer)

-

Luminometer

-

Isolated mitochondria

-

Respiration buffer

-

Substrates: (+)-Sodium malate, pyruvate

-

ADP solution

-

ATP standard solutions

Procedure:

-

Standard Curve Preparation: Prepare a series of ATP standard solutions of known concentrations to generate a standard curve.

-

Reaction Setup: In a luminometer tube, add the respiration buffer, isolated mitochondria, and substrates (e.g., 5 mM pyruvate and 2 mM malate).

-

Initiation of ATP Synthesis: Add a known concentration of ADP to initiate ATP synthesis.

-

Bioluminescence Measurement: At specific time intervals, add the luciferin/luciferase reagent to the reaction tube. The luciferase will catalyze the oxidation of luciferin in the presence of ATP, producing light.

-

Luminometer Reading: Immediately measure the light output (in Relative Light Units, RLU) using the luminometer.

-

Calculation of ATP Concentration: Use the standard curve to convert the RLU values into ATP concentrations. The rate of ATP production can be calculated from the change in ATP concentration over time.

Signaling Pathways and Experimental Workflows

The intricate roles of malate in cellular respiration are best understood through the visualization of the involved pathways and experimental procedures.

The Krebs Cycle

This diagram illustrates the central role of malate as an intermediate in the Krebs Cycle, leading to the production of NADH.

Caption: The Krebs Cycle highlighting the conversion of malate to oxaloacetate.

The Malate-Aspartate Shuttle

This diagram depicts the mechanism by which the malate-aspartate shuttle transports NADH from the cytosol into the mitochondrial matrix.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [The role of malate in regulating the rate of mitochondrial respiration in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of the Alternative Pathway by Succinate and Malate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of malate in exercise-induced enhancement of mitochondrial respiration [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of L-(-)-Malate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of malate (B86768) in the Krebs (citric acid) cycle, with a specific focus on the stereoisomer pertinent to biological systems. It addresses the common point of confusion regarding the enantiomeric forms of malate and details the enzymatic reactions, kinetics, and experimental methodologies relevant to its study.

Introduction: The Stereospecificity of Malate in Metabolism

Malate, a dicarboxylic acid, exists as two stereoisomers, or enantiomers: L-(-)-malate and D-(+)-malate. It is crucial to understand that the enzymes of the Krebs cycle, and indeed most metabolic pathways, exhibit a high degree of stereospecificity. The biologically active isomer in the Krebs cycle is L-(-)-malate . The user's query regarding "(+)-Sodium malate" refers to the sodium salt of D-(+)-malate. While D-(+)-malate can be found in some natural sources, it is not a substrate for the core enzymes of the Krebs cycle in eukaryotes. In fact, D-malate can act as an inhibitor to some of the enzymes involved in L-malate metabolism. Therefore, this guide will focus on the central role of L-(-)-malate, the enantiomer that participates in cellular respiration.

L-Malate as a Key Intermediate in the Krebs Cycle

L-malate is a critical four-carbon intermediate in the Krebs cycle, a series of chemical reactions used by aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. The cycle takes place in the mitochondrial matrix. L-malate participates in the final steps of the cycle, leading to the regeneration of oxaloacetate, which is essential for the cycle's continuation.

Two key enzymes are responsible for the metabolism of L-malate within the Krebs cycle: fumarase and malate dehydrogenase .

Fumarase: The Hydration of Fumarate (B1241708) to L-Malate

Fumarase (fumarate hydratase) catalyzes the reversible hydration of fumarate to form L-malate. This reaction is highly stereospecific, adding a hydroxyl group across the double bond of fumarate to produce exclusively the L-enantiomer of malate[1].

Reaction: Fumarate + H₂O ⇌ L-Malate

Malate Dehydrogenase: The Oxidation of L-Malate to Oxaloacetate

Malate dehydrogenase (MDH) catalyzes the reversible oxidation of L-malate to oxaloacetate, coupled with the reduction of NAD⁺ to NADH[2]. This is the final step of the Krebs cycle and regenerates the oxaloacetate required to accept a new molecule of acetyl-CoA. The reaction has a positive standard Gibbs free energy change (ΔG°'), meaning it is endergonic under standard conditions[2][3]. However, the reaction proceeds in the forward direction in the cell because the subsequent reaction, the condensation of oxaloacetate with acetyl-CoA catalyzed by citrate (B86180) synthase, is highly exergonic, thus keeping the concentration of oxaloacetate very low[3].

Reaction: L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

Quantitative Data

The following tables summarize key quantitative data for the enzymes responsible for L-malate metabolism in the Krebs cycle.

Enzyme Kinetics

| Enzyme | Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Organism/Tissue |

| Fumarase | Fumarate | 2.0 mM[4] | 2.6 mmol·min⁻¹ per mg enzyme[4] | Not Specified |

| L-Malate | 1.0 x 10⁻⁵ mol L⁻¹[5] | Not Reported | Not Specified | |

| Malate Dehydrogenase | L-Malate | 2 mM[2] | 259.2 s⁻¹ (k_cat_)[2] | Not Specified |

| Oxaloacetate | 1.6 ± 0.2 mM (cancerous), 3.13 ± 0.4 mM (normal) | 4509.8 ± 88 mU/g (cancerous), 2456 ± 46 mU/g (normal) | Human Breast Tissue[6] | |

| NAD⁺ | 0.93 ± 0.17 mM (cancerous), 0.43 ± 0.06 mM (normal) | 110 ± 3.32 mU/g (cancerous), 102 ± 4.4 mU/g (normal) | Human Breast Tissue[6] | |

| NADH | 0.1 to 0.95 mM (varied) | Not Reported | Human Breast Tissue[6] |

Reaction Thermodynamics

| Reaction | Enzyme | ΔG°' (Standard Gibbs Free Energy Change) |

| Fumarate + H₂O ⇌ L-Malate | Fumarase | -3.8 kJ/mol[7] |

| L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺ | Malate Dehydrogenase | +29.7 kJ/mol[2] |

Experimental Protocols

Fumarase Activity Assay

This protocol is based on the spectrophotometric measurement of the formation of fumarate from L-malate, which results in an increase in absorbance at 240 nm.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.6

-

50 mM L-Malic Acid solution in buffer

-

Fumarase enzyme solution

-

Quartz cuvettes

-

UV-Vis Spectrophotometer thermostatted at 25°C

Procedure:

-

Pipette 2.9 mL of the 50 mM L-Malic Acid solution into a quartz cuvette.

-

Incubate the cuvette in the spectrophotometer at 25°C for 5-10 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the fumarase enzyme solution and mix immediately by inversion.

-

Record the increase in absorbance at 240 nm for 5-10 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

Unit Definition: One unit of fumarase converts one micromole of L-Malate to fumarate per minute at pH 7.6 at 25°C.

Malate Dehydrogenase Activity Assay

This protocol measures the oxidation of NADH to NAD⁺, which is monitored by the decrease in absorbance at 340 nm. This reverse reaction (oxaloacetate to L-malate) is often favored for in vitro assays due to its exergonic nature.

Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.5

-

0.14 mM β-NADH solution in buffer

-

7.6 mM Oxaloacetic Acid (OAA) solution in buffer (prepare fresh)

-

Malate Dehydrogenase (MDH) enzyme solution

-

UV-transparent cuvettes

-

UV-Vis Spectrophotometer thermostatted at 25°C

Procedure:

-

To a cuvette, add:

-

1.0 mL of Potassium Phosphate Buffer

-

1.0 mL of β-NADH solution

-

0.5 mL of OAA solution

-

-

Incubate at 25°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the MDH enzyme solution and mix.

-

Record the decrease in absorbance at 340 nm for 5 minutes.

-

The rate of NADH oxidation is proportional to the MDH activity.

Unit Definition: One unit of malate dehydrogenase will convert 1.0 µmole of oxaloacetate and β-NADH to L-Malate and β-NAD⁺ per minute at pH 7.5 at 25°C.

Mandatory Visualizations

Krebs Cycle Signaling Pathway

Caption: The Krebs Cycle with emphasis on L-Malate's position.

Experimental Workflow for Enzyme Activity Assay

Caption: General workflow for a spectrophotometric enzyme activity assay.

Malate-Aspartate Shuttle

Caption: The Malate-Aspartate shuttle for transporting NADH reducing equivalents.

Conclusion

L-(-)-malate is an indispensable intermediate in the Krebs cycle, acting as the substrate for malate dehydrogenase to regenerate oxaloacetate and produce NADH. The stereospecificity of the enzymes involved, particularly fumarase and malate dehydrogenase, dictates that only the L-enantiomer is metabolically active in this central energy-yielding pathway. Understanding the kinetics and regulation of these enzymes is crucial for research in metabolism, disease states such as cancer, and for the development of novel therapeutics targeting cellular energy production. The provided experimental protocols offer a foundation for the quantitative analysis of these key enzymatic reactions.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. brainly.com [brainly.com]

- 4. Solved Fumarase catalyzes the conversion of fumarate to | Chegg.com [chegg.com]

- 5. The kinetics of the fumarase reaction fumarate H2O → L - malate is stud.. [askfilo.com]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Fumarate Hydratase (Fumarase) [pages.pomona.edu]

The Stereospecificity of D-malate in Metabolic Pathways: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the stereospecificity of D-malate in various metabolic pathways. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, degradation, and physiological significance of this often-overlooked enantiomer. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key metabolic and experimental workflows.

Introduction: Beyond the Ubiquitous L-Malate

In the landscape of cellular metabolism, L-malate is a well-established intermediate in the citric acid cycle. However, its stereoisomer, D-malate, plays distinct and significant roles, particularly within microbial and, as emerging research suggests, mammalian systems. The stereospecificity of enzymes that interact with these enantiomers is critical for maintaining metabolic fidelity and presents unique opportunities for therapeutic intervention and biotechnological application. This guide will illuminate the metabolic pathways exclusive to D-malate, the enzymes that govern its transformation, and its broader physiological and pathological implications.

Metabolic Pathways of D-Malate

D-malate metabolism is primarily characterized by its synthesis from non-chiral precursors and its subsequent degradation through pathways distinct from the central carbon metabolism that utilizes L-malate.

Synthesis of D-Malate

The primary route for D-malate synthesis in various microorganisms, including Pseudomonas and Arthrobacter species, is the hydration of maleate (B1232345). This reaction is catalyzed by the enzyme maleate hydratase, which stereospecifically adds a hydroxyl group to maleate to form D-malate.[1][2][3][4] This pathway is often associated with the degradation of aromatic compounds, where maleate is an intermediate.[2]

Degradation of D-Malate

The catabolism of D-malate is principally carried out by the NAD+-dependent enzyme, D-malate dehydrogenase (also known as D-malic enzyme). This enzyme catalyzes the oxidative decarboxylation of D-malate to pyruvate (B1213749) and carbon dioxide.[5][6] Pyruvate can then enter central metabolic pathways such as the citric acid cycle. Some bacteria can also metabolize D-malate through a proposed pathway involving the formation of D-malyl-CoA, which is then cleaved into acetyl-CoA and glyoxylate.[2]

Diagram: D-Malate Metabolic Pathways

Caption: Overview of D-malate synthesis from maleate and its subsequent degradation pathways.

Key Enzymes in D-Malate Metabolism

The stereospecificity of D-malate metabolism is dictated by a set of unique enzymes that do not typically interact with L-malate.

Maleate Hydratase

This enzyme (EC 4.2.1.31) is crucial for the production of D-malate from maleate. It exhibits high stereospecificity, producing exclusively the D-enantiomer.

D-malate Dehydrogenase (Decarboxylating)

D-malate dehydrogenase (EC 1.1.1.83) is a key enzyme in the catabolism of D-malate, converting it to pyruvate. It is NAD+-dependent and distinct from the L-malate dehydrogenases of the citric acid cycle. While extensive kinetic data for L-malate dehydrogenases are available, specific quantitative data for D-malate dehydrogenase remains less characterized in the literature.

Table 1: Quantitative Data for Key Enzymes in D-Malate Metabolism

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Reference(s) |

| Maleate Hydratase | Pseudomonas pseudoalcaligenes | Maleate | 0.35 | - | 8.0 | |

| Maleate Hydratase | Pseudomonas pseudoalcaligenes | Citraconate | 0.20 | - | 8.0 | |

| D-malate Dehydrogenase | Pseudomonas fluorescens | D-Malate | - | - | - | [5][6] |

| L-malate Dehydrogenase | Human (Breast Cancer Tissue) | L-Malate | 1.6 ± 0.2 | 78 ± 2.13 (mU/g) | - | [7] |

| L-malate Dehydrogenase | Human (Normal Breast Tissue) | L-Malate | 3.13 ± 0.4 | 75 ± 2.7 (U/g) | - | [7] |

| Malic Enzyme | Human (MCF-7 Cancer Cell Line) | L-Malate | 3.1 ± 0.4 | 0.37 ± -0.04 (mU/mg) | - | [8] |

| Malic Enzyme | Human (MDA-MB-231 Cancer Cell Line) | L-Malate | 2.2 ± 0.25 | 0.1 ± -0.01 (mU/mg) | - | [8] |

Note: '-' indicates data not available in the searched literature. The data for L-malate dehydrogenase and Malic Enzyme are included for comparative purposes.

Experimental Protocols

Assay for Malate (B86768) Dehydrogenase Activity (General Protocol)

This protocol is adapted for the spectrophotometric measurement of malate dehydrogenase activity by monitoring the change in NADH concentration.

Principle: The activity of malate dehydrogenase is determined by measuring the rate of NADH oxidation or NAD+ reduction at 340 nm. The reverse reaction (oxaloacetate to L-malate) is often favored for assays due to the instability of oxaloacetate.

Materials:

-

Potassium Phosphate Buffer (100 mM, pH 7.5)

-

β-NADH Solution (0.14 mM in Phosphate Buffer)

-

Oxaloacetic Acid (OAA) Solution (7.6 mM in Phosphate Buffer, prepare fresh)

-

Malate Dehydrogenase (MDH) enzyme solution (0.2–0.5 units/ml in cold Phosphate Buffer)

-

UV-transparent cuvettes

-

Thermostatted spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all solutions as described above. Ensure the OAA solution is made immediately before use.

-

Assay Mixture: In a cuvette, combine:

-

2.7 ml Phosphate Buffer

-

0.1 ml β-NADH Solution

-

0.1 ml OAA Solution

-

-

Initiation of Reaction: Add 0.1 ml of the MDH enzyme solution to the cuvette.

-

Measurement: Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculation: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Diagram: Experimental Workflow for MDH Assay

References

- 1. Characterization of the Role of the Malate Dehydrogenases to Lung Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. Malate dehydrogenase catalyzes the reaction: (S) malate + NAD⁺ → oxaloac.. [askfilo.com]

- 4. Role of malate dehydrogenase in facilitating lactate dehydrogenase to support the glycolysis pathway in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of D-malate and beta, beta-dimethylmalate dehydrogenases from Pseudomonas fluorescens UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-Malate dehydrogenase from Pseudomonas fluorescens UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alliedacademies.org [alliedacademies.org]

- 8. mejc.sums.ac.ir [mejc.sums.ac.ir]

(+)-Sodium malate as a precursor in biosynthesis

An In-depth Technical Guide on (+)-Sodium Malate (B86768) as a Precursor in Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sodium malate, the sodium salt of L-(+)-malic acid, is a pivotal intermediate in cellular metabolism and a versatile precursor for the biosynthesis of a wide array of valuable compounds. As a C4-dicarboxylic acid, it occupies a central position in metabolic pathways such as the tricarboxylic acid (TCA) cycle, making it a readily available chiral building block for both natural and engineered biosynthetic processes.[1][2] Its utility extends from being a primary metabolite in energy production to serving as a starting material for the synthesis of pharmaceuticals, fine chemicals, and biopolymers. This technical guide provides a comprehensive overview of the role of (+)-sodium malate in biosynthesis, focusing on key metabolic pathways, quantitative production data in engineered microorganisms, detailed experimental protocols, and its application in drug development.

Core Metabolic Pathways Involving Malate

Malate is synthesized and consumed through several key metabolic pathways. The primary routes for its biosynthesis are the reductive and oxidative branches of the TCA cycle and the glyoxylate (B1226380) cycle. Understanding these pathways is crucial for leveraging malate as a biosynthetic precursor.

Reductive Tricarboxylic Acid (rTCA) Pathway

The rTCA pathway is the most carbon-efficient route for L-malate production from glucose, with a theoretical maximum yield of 2 moles of malate per mole of glucose.[2] This pathway involves the carboxylation of a C3 intermediate like pyruvate (B1213749) or phosphoenolpyruvate (B93156) (PEP) to form the C4 intermediate oxaloacetate, which is then reduced to malate.

-

Key Enzymes :

This pathway is often the target for metabolic engineering efforts due to its high theoretical yield and net fixation of CO₂.[2]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of citric and oxalic acid in fungi fermentation broth through HPLC-DAD and solid-phase extraction [redalyc.org]

- 4. Metabolic engineering of Corynebacterium glutamicum aimed at alternative carbon sources and new products - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and natural occurrence of D-malate enantiomers

An In-depth Technical Guide to the Discovery and Natural Occurrence of D-Malate Enantiomers

Introduction

Malic acid, a dicarboxylic acid, is a central metabolite in all living organisms, contributing to cellular energy production and various biosynthetic pathways. It exists as two stereoisomers, or enantiomers: L-malic acid and D-malic acid. For decades, it was dogma that only the L-isomer occurred naturally, serving as a key intermediate in the citric acid cycle.[1][2] The D-enantiomer was largely considered an unnatural compound, produced only through chemical synthesis.[3] However, accumulating research has overturned this assumption, revealing the presence and biological significance of D-malate in a variety of organisms, from microbes to mammals.

This technical guide provides a comprehensive overview of the discovery, natural occurrence, metabolic pathways, and analytical methodologies related to D-malate. It is intended for researchers, scientists, and drug development professionals interested in the stereospecific roles of metabolites in biological systems.

Discovery and Natural Occurrence

The discovery of D-malate in natural systems began with studies on microorganisms. While L-malate is the predominant form in most fruits and plants, certain bacteria and fungi were found to possess the enzymatic machinery to produce the D-enantiomer.[3][4] This production is often achieved through the action of maleate (B1232345) hydratase, which converts maleate directly to D-malate.[5][6]

Microorganisms

Microorganisms are the most significant natural source of D-malate. Numerous species have been identified that can produce D-malate, often with high enantiomeric purity.[5][6] A 1992 study screened over 300 microorganisms and found 128 strains capable of converting maleate to D-malate with an enantiomeric purity greater than 97%.[5] This microbial capability has been harnessed for the biotechnological production of D-malate from inexpensive substrates like maleate.[7][8]

| Microorganism | Substrate | Product | Enantiomeric Purity / Yield | Reference(s) |

| Pseudomonas pseudoalcaligenes | Maleate | D-malate | > 99.97% enantiomeric purity | [5][6] |

| Arthrobacter sp. MCI2612 | Maleate | D-malate | 100% D-type; 87 g/L (72 mol% yield) | [7][8] |

| Pseudomonas sp. | m-cresol | D-malate | Endogenous product of gentisic acid degradation | [9][10] |

| Various Bacteria & Fungi | Maleate | D-malate | > 97% enantiomeric purity (128 strains) | [5][6] |

| Arthrobacter, Brevibacterium, | Maleate | D-malate | Producers of D-malate | [11] |

| Corynebacterium, Bacillus, | ||||

| Acinetobacter |

Plants

In contrast to microorganisms, the occurrence of D-malate in plants is far less common, with L-malate being the overwhelmingly dominant isomer involved in core metabolic processes like the TCA cycle and C4/CAM photosynthesis.[4][12][13] However, trace amounts have been reported in certain plant species. For example, freshly pressed fruit juices may contain D-malate near the detection limit of approximately 10 mg/L, though its presence at higher concentrations often indicates adulteration with synthetically produced DL-malic acid.[3]

| Plant Species | Finding | Reference(s) |

| Vaccinium macrocarpon | D-malate has been reported in this species. | [14] |

| Arabidopsis thaliana | D-malate has been reported in this species. | [14] |

| Mesembryanthemum crystallinum | Biotic stress from Botrytis cinerea infection led to an increase in diurnal malate (B86768) fluctuations (Δ-malate). | [15] |

| General Fruit Juices | Freshly pressed juices contain D-malate at a detection limit of ~10 mg/L. | [3] |

Animals and Humans

Recent groundbreaking research has identified the gut microbiota as an endogenous source of D-malate in mammals. A 2024 study demonstrated that D-malate is produced by mouse intestinal microorganisms, and its concentration in serum and colon contents increases significantly with age.[11][16] This microbiota-derived D-malate was found to have profound physiological effects, including the inhibition of skeletal muscle growth and angiogenesis.[11] This discovery opens a new avenue for understanding the metabolic interplay between the host and its microbiome, particularly in the context of aging and muscle physiology.

| Organism | Tissue/Fluid | Condition | Concentration Finding | Reference(s) |

| Mouse | Serum & Colon | Aging | Significantly higher in aging mice vs. young mice. | [11] |

| Mouse | Intestine | Normal | Produced by intestinal microorganisms. | [11] |

| Human | N/A | Inferred | D-malic acid exists in all living organisms. |

Metabolic Pathways and Key Enzymes

The metabolism of D-malate is primarily governed by two key enzymatic reactions: its synthesis from maleate and its degradation to pyruvate (B1213749).

D-malate Biosynthesis

The primary pathway for D-malate biosynthesis in microorganisms is the hydration of maleate, catalyzed by the enzyme maleate hydratase . This enzyme stereospecifically adds water across the double bond of maleate to form D-malate.

Caption: Biosynthesis of D-malate from maleate via maleate hydratase.

D-malate Degradation

D-malate is catabolized by D-malate dehydrogenase (decarboxylating) (EC 1.1.1.83), also known as D-malic enzyme.[17] This enzyme catalyzes the NAD⁺-dependent oxidative decarboxylation of D-malate to produce pyruvate, carbon dioxide, and NADH.[17][18] In some organisms, like Pseudomonas putida, tartrate dehydrogenase can also perform this reaction.[19]

Caption: Degradation of D-malate to pyruvate and CO₂ by D-malate dehydrogenase.

Experimental Protocols

Accurate detection and quantification of D-malate, distinct from its L-enantiomer, is critical. Enzymatic assays are highly specific and widely used.

Protocol: Enzymatic Determination of D-Malate

This protocol is based on the reaction catalyzed by D-malate dehydrogenase (D-MDH), where the formation of NADH is measured spectrophotometrically.[3]

Principle: D-Malate + NAD⁺ ---(D-MDH)--> Pyruvate + CO₂ + NADH + H⁺

The amount of NADH formed is stoichiometric with the amount of D-malic acid and is measured by the increase in absorbance at 340 nm.[3]

Materials:

-

Spectrophotometer (wavelength: 340 nm)

-

Cuvettes (1 cm light path)

-

Buffer solution (e.g., 0.1 M PIPES buffer, pH 8.0)[20]

-

Nicotinamide-adenine dinucleotide (NAD⁺) solution (e.g., 1 mM)[20]

-

D-malate dehydrogenase (D-MDH) suspension

-

Sample solution, diluted to contain 0.5-40 µg of D-malate per assay[3]

Procedure:

-

Assay Setup: Pipette the following into cuvettes:

-

Buffer solution: 2.00 mL

-

NAD⁺ solution: 0.20 mL

-

Sample solution: 0.20 mL

-

-

Mixing and Initial Reading (A1): Mix the contents of the cuvette thoroughly and read the initial absorbance (A1) at 340 nm.

-

Enzyme Reaction: Start the reaction by adding 0.02 mL of D-MDH suspension.

-

Final Reading (A2): Mix and monitor the increase in absorbance. The reaction is typically complete within 5-10 minutes. Read the final absorbance (A2) once the value is stable.[3]

-

Calculation: The concentration of D-malate is calculated from the change in absorbance (ΔA = A2 - A1), using the molar extinction coefficient of NADH at 340 nm.

Sample Preparation:

-

Fruit Juices: Adjust the pH of the juice sample to ~7.5. If the sample is colored or turbid, treat with polyvinylpolypyrrolidone (PVPP) and filter before use.[3]

-

Tissues: Homogenize tissue samples in a suitable buffer, centrifuge to remove debris, and deproteinize the supernatant using a 10 kDa molecular weight cut-off (MWCO) spin filter.[21]

Alternative and Advanced Methods

-

Flow Injection Analysis (FIA): For high-throughput analysis, D-MDH can be immobilized in a reactor within a flow system. The NADH produced is detected fluorometrically, offering high sensitivity with a detection limit as low as 0.01 µM.[20][22]

-

Chiral High-Performance Liquid Chromatography (HPLC): This method allows for the direct separation and quantification of D- and L-malate enantiomers, which is particularly useful for assessing enantiomeric purity.[20][22]

Caption: General workflow for the enzymatic quantification of D-malate.

Conclusion

The discovery and characterization of D-malate in natural systems represent a significant shift from the classical view of its L-enantiomer as the sole biological form. It is now clear that D-malate is a product of microbial metabolism with a defined presence in the plant and animal kingdoms. The recent finding that microbiota-derived D-malate influences host physiology, particularly in the context of aging, underscores its potential importance in health and disease. Further research, enabled by robust and specific analytical methods, will continue to unravel the complex roles of this "unnatural" enantiomer in the intricate web of life.

References

- 1. quora.com [quora.com]

- 2. Malic acid - Wikipedia [en.wikipedia.org]

- 3. rahrbsg.com [rahrbsg.com]

- 4. The role of malate in plant homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening for microorganisms producing D-malate from maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening for microorganisms producing D-malate from maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microbial production of D-malate from maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Metabolism of l-Malate and d-Malate by a Species of Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Microbiota derived d-malate inhibits skeletal muscle growth and angiogenesis during aging via acetylation of Cyclin A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Malate dehydrogenase (oxaloacetate-decarboxylating) (NADP+) - Wikipedia [en.wikipedia.org]

- 13. Malate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]

- 14. D-Malic acid | C4H6O5 | CID 92824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Microbiota derived D-malate inhibits skeletal muscle growth and angiogenesis during aging via acetylation of Cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. D-malate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]

- 18. D-Malate dehydrogenase [nzytech.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of D-Malate Using Immobilized D-Malate Dehydrogenase in a Flow System and its Application to Analyze the D-Malate Content of Beverages [jstage.jst.go.jp]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Research Applications of (+)-Sodium Malate (CAS 676-46-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sodium malate (B86768), registered under CAS number 676-46-0, is the sodium salt of malic acid. While widely utilized in the food and cosmetic industries as an acidity regulator and humectant, its applications in scientific research and drug development are multifaceted and of growing interest.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core research applications of (+)-Sodium malate, with a focus on its role in cellular metabolism, preclinical therapeutic interventions, and its influence on critical signaling pathways. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in understanding and leveraging the scientific potential of this compound.

Physicochemical Properties and Biochemical Role

(+)-Sodium malate is a white crystalline powder that is freely soluble in water.[2][6] As the salt of malic acid, it serves as a readily available source of malate, a key intermediate in the citric acid (Krebs) cycle.[1][7][8] The Krebs cycle is a fundamental metabolic pathway responsible for cellular energy production in the form of ATP. Malate is reversibly oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction coupled with the reduction of NAD+ to NADH.[8] This central role in metabolism makes (+)-Sodium malate a valuable tool for studying cellular energy and metabolic pathways.[1]

Quantitative Research Data

The following tables summarize key quantitative data from research studies involving sodium malate and its precursor, malic acid.

Table 1: Toxicological Data for Sodium DL-Malate

| Parameter | Species | Route of Exposure | Dose | Reference |

| LD50 | Rat | Subcutaneous | 3500 mg/kg | [9] |

| LDLo | Rabbit | Subcutaneous | 3300 mg/kg | [9] |

Table 2: Effect of Malic Acid on HaCaT Human Keratinocyte Cell Cycle Distribution

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control (0h) | 55.2% | 28.4% | 16.4% | [7] |

| 15 mM Malic Acid (24h) | 68.5% | 15.1% | 16.4% | [7] |

Table 3: Kinetic Parameters of Malate Dehydrogenase with L-Malate as a Substrate

| Enzyme State | Turnover Number (min⁻¹) | Michaelis Constant (Km) for L-Malate (mM) | Michaelis Constant (Km) for NAD+ (mM) | Reference |

| Nonactivated | 0.46 x 10⁴ | 0.036 | 0.14 | [1] |

| Activated | 1.1 x 10⁴ | 0.2 | 0.047 | [1] |

Table 4: Protective Effect of Sodium Malate on Cisplatin-Induced Platinum Accumulation in Mice

| Treatment | Platinum Accumulation in Kidney (relative %) | Reference |

| Cisplatin (B142131) alone | 100% | [7] |

| Cisplatin + Sodium Malate | ~45% | [7] |

Key Research Applications and Experimental Protocols

Preclinical Model for Mitigating Chemotherapy-Induced Toxicity

Application: Sodium L-malate has demonstrated a protective effect against the nephrotoxicity and bone marrow toxicity induced by the chemotherapy drug cisplatin, without compromising its anti-tumor efficacy.[1] Studies in mice have shown that co-administration of sodium malate with cisplatin significantly reduces kidney damage.[1][7] The proposed mechanism involves the in-body formation of diamminoplatinum(II) malate (DPM), a less toxic compound that retains the therapeutic effect of cisplatin.[7]

Experimental Protocol: Evaluation of Sodium Malate's Protective Effect Against Cisplatin-Induced Nephrotoxicity in Mice

-

Animal Model: Utilize male ddY mice.

-

Drug Administration:

-

Administer cisplatin (CDDP) intraperitoneally (i.p.) at a dose of 10 mg/kg.

-

Administer sodium malate orally (p.o.) or i.p. at varying doses and time points relative to cisplatin administration (e.g., 30 minutes before, simultaneously, or after).

-

-

Sample Collection:

-

Collect blood samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine platinum concentration in the blood.

-

After 24 hours, euthanize the animals and collect kidneys and tumor tissue (if applicable) for platinum accumulation analysis.

-

-

Analysis:

-

Measure blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels as markers of kidney function.

-

Determine platinum concentration in blood, kidney, and tumor tissue using atomic absorption spectrophotometry.

-

-

Endpoint: Compare the levels of nephrotoxicity markers and platinum accumulation in mice treated with cisplatin alone versus those treated with the combination of cisplatin and sodium malate.

Modulation of Inflammatory Responses

Application: L-malate has been identified as an intracellular anti-inflammatory metabolite.[10][11] It exerts its effect through a novel proton-sensing pathway involving the binding of L-malate to the Binding-immunoglobulin protein (BiP), which in turn inhibits the interaction between BiP and the Interferon regulatory factor 2 binding protein 2 (IRF2BP2).[11][12] This leads to the stabilization of IRF2BP2, a known anti-inflammatory protein, thereby suppressing inflammatory responses.[3][11] This pathway is sensitive to cytosolic pH.[11]

Experimental Protocol: Investigating the Anti-inflammatory Effect of L-Malate in Macrophages

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

-

Inflammatory Stimulation: Prime the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Treat the LPS-primed macrophages with varying concentrations of L-malate.

-

Analysis of Inflammatory Markers:

-

Measure the mRNA levels of pro-inflammatory cytokines (e.g., Il1b) using quantitative real-time PCR (qRT-PCR).

-

Measure the protein levels of pro-inflammatory cytokines in the cell culture supernatant using ELISA.

-

-

Mechanism Investigation (Co-immunoprecipitation):

-

Lyse the treated cells and perform co-immunoprecipitation using an antibody against BiP.

-

Analyze the immunoprecipitates by Western blotting using an antibody against IRF2BP2 to assess the interaction between the two proteins.

-

-

Endpoint: Determine the effect of L-malate on the expression of inflammatory markers and its impact on the BiP-IRF2BP2 interaction.

Investigation of Cell Cycle Regulation and Apoptosis

Application: Malic acid, the precursor of sodium malate, has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in human keratinocyte cell lines (HaCaT).[7] This effect is associated with an increase in mitochondrial superoxide (B77818) production.[7] These findings suggest a potential application in dermatological research and oncology.

Experimental Protocol: Analysis of Malic Acid-Induced Cell Cycle Arrest and Apoptosis in HaCaT Cells

-

Cell Culture: Culture HaCaT cells in appropriate media.

-

Treatment: Treat the cells with a specific concentration of malic acid (e.g., 15 mM) for various time points (e.g., 0, 12, 24 hours).

-

Cell Cycle Analysis:

-

Harvest the cells and fix them in ethanol.

-

Stain the cells with propidium (B1200493) iodide (PI).

-

Analyze the cell cycle distribution using flow cytometry.

-

-

Apoptosis Assay:

-

Use an Annexin V-FITC/PI apoptosis detection kit.

-

Analyze the percentage of apoptotic cells by flow cytometry.

-

-

Analysis of Mitochondrial Superoxide:

-

Stain the cells with a mitochondrial superoxide-specific fluorescent probe (e.g., MitoSOX Red).

-

Measure the fluorescence intensity using flow cytometry.

-

-

Endpoint: Quantify the changes in cell cycle distribution, the percentage of apoptotic cells, and the levels of mitochondrial superoxide in malic acid-treated cells compared to untreated controls.

Signaling Pathways and Experimental Workflows

L-Malate Anti-Inflammatory Signaling Pathway

The following diagram illustrates the signaling pathway through which L-malate exerts its anti-inflammatory effects in macrophages.

References

- 1. Malate dehydrogenase. Kinetic studies of substrate activation of supernatant enzyme by L-malate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sodium dextro,laevo-malate, 676-46-0 [thegoodscentscompany.com]

- 6. Malate initiates a proton-sensing pathway essential for pH regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of the protective effect of sodium malate on cisplatin-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Malate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Klotho has dual protective effects on cisplatin-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prevention of cisplatin nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tcu.elsevierpure.com [tcu.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biochemical Synthesis of (+)-Sodium Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical synthesis pathways for producing L-malic acid, the precursor to (+)-Sodium malate (B86768). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and biotechnology. This document details the core metabolic routes, presents quantitative data from various production platforms, and offers detailed experimental protocols for key methodologies in the field.

Introduction

L-malic acid, a C4-dicarboxylic acid, is a crucial intermediate in the central metabolism of most living organisms. Its sodium salt, (+)-Sodium malate, finds applications in the pharmaceutical industry as an excipient and in various other sectors, including as a food acidulant.[1] While chemical synthesis routes exist, they typically yield a racemic mixture of D- and L-isomers.[2] Biotechnological production offers the significant advantage of stereospecificity, enabling the exclusive synthesis of the biologically active L-enantiomer from renewable feedstocks.[2]

Microbial fermentation and enzymatic catalysis are the two primary pillars of bio-based L-malate production.[3] A variety of microorganisms, including bacteria, yeasts, and filamentous fungi, have been engineered or optimized for high-level L-malate accumulation.[4][5] The core biochemical routes for this synthesis involve the manipulation of central carbon metabolism, primarily the tricarboxylic acid (TCA) cycle and related pathways.[3]

This guide will delve into the intricacies of these pathways, provide a comparative analysis of different production systems through tabulated data, and equip researchers with detailed protocols to implement and advance the biochemical synthesis of L-malate.

Core Biochemical Synthesis Pathways

The biosynthesis of L-malate in microorganisms primarily occurs through three key metabolic pathways: the reductive Tricarboxylic Acid (rTCA) pathway, the oxidative Tricarboxylic Acid (TCA) pathway, and the glyoxylate (B1226380) cycle.[3][5] Metabolic engineering strategies often focus on enhancing the carbon flux through these pathways towards L-malate accumulation.

Reductive Tricarboxylic Acid (rTCA) Pathway

The rTCA pathway is a highly efficient route for L-malate synthesis, particularly under anaerobic or microaerobic conditions.[6] It involves the carboxylation of a C3 intermediate, typically pyruvate (B1213749) or phosphoenolpyruvate (B93156) (PEP), to form the C4 intermediate oxaloacetate, which is then reduced to L-malate. This pathway is attractive due to its high theoretical yield, potentially reaching 2 moles of L-malate per mole of glucose consumed, as it involves CO2 fixation.[7]

Key enzymes in this pathway include:

-

Pyruvate Carboxylase (PYC) or Phosphoenolpyruvate Carboxylase (PPC) : Catalyzes the carboxylation of pyruvate or PEP to oxaloacetate.

-

Malate Dehydrogenase (MDH) : Catalyzes the NADH-dependent reduction of oxaloacetate to L-malate.

Caption: Reductive TCA pathway for L-malate synthesis.

Oxidative Tricarboxylic Acid (TCA) Pathway

In many microorganisms, L-malate is a natural intermediate of the oxidative TCA cycle. Under specific conditions, such as nitrogen limitation, some fungi can overproduce and secrete L-malate.[3] This pathway involves the complete oxidation of acetyl-CoA derived from glucose. However, the theoretical yield is lower than the reductive pathway, typically 1 mole of L-malate per mole of glucose, due to the decarboxylation steps in the cycle.[6]

Caption: L-malate as an intermediate in the oxidative TCA pathway.

Glyoxylate Cycle

The glyoxylate cycle is an anabolic pathway that bypasses the decarboxylation steps of the TCA cycle, allowing for the net synthesis of C4 compounds from C2 units like acetyl-CoA.[8] This pathway is particularly relevant when microorganisms are grown on fatty acids or acetate. Key enzymes are isocitrate lyase and malate synthase.[8] While not a primary route for overproduction from glucose, it can contribute to the overall L-malate pool.

Caption: The glyoxylate cycle for the net production of L-malate.

Quantitative Data on L-Malate Production

The following tables summarize key quantitative data from various studies on microbial and enzymatic L-malate production. This allows for a comparative analysis of different production platforms and strategies.

Table 1: Microbial Production of L-Malate via Fermentation

| Microorganism | Strain Type | Carbon Source | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference |

| Aspergillus oryzae DSM 1863 | Wild-type | Glucose | 178 | - | 0.42 | [7] |

| Aspergillus flavus | Wild-type | Glucose | 113 | 1.28 mol/mol | 0.59 | |

| Escherichia coli XZ658 | Engineered | Glucose | 34 | 1.42 mol/mol | 0.47 | |

| Bacillus coagulans | Engineered | Glucose | 25.5 | 0.3 g/g | 0.34 | [6][9] |

| Saccharomyces cerevisiae | Engineered | Glucose | - | - | - | [6] |

| Penicillium sclerotiorum K302 | Wild-type | - | 92 | - | - | [6] |

| Rhizopus delemar | Wild-type | - | 120 | - | - | [6] |

| Aspergillus wentii MTCC 1901 T | Wild-type | Glucose | 37.9 | 0.39 g/g | - | [8] |

Table 2: Enzymatic and Whole-Cell Biocatalysis for L-Malate Production

| Biocatalyst | Enzyme(s) | Substrate | Product Conc. (g/L) | Molar Conversion (%) | Reaction Time (h) | Reference |

| Immobilized E. coli cells | Fumarase | Potassium Fumarate | - | - | - | [10] |

| E. coli pFM2 (whole-cell) | MaiA & FumC | Maleate | 143.8 | 98.4 | 4 | [7] |

| Immobilized Fumarase (T. thermophilus) | Fumarase | Calcium Fumarate | - | 88.3 | 8 | [11] |

| Saccharomyces cerevisiae (wild-type) | Fumarase | Fumaric Acid | - | - | - | [12] |

| Saccharomyces cerevisiae (mutant) | Cytoplasmic Fumarase | Fumaric Acid | - | - | - | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the biochemical synthesis of L-malate.

Protocol 1: Microbial Production of L-Malate using Aspergillus oryzae

This protocol is based on the repeated-batch cultivation of Aspergillus oryzae for high-titer L-malic acid production.[7][13]

1. Materials and Reagents:

-

Aspergillus oryzae DSM 1863

-

Spore propagation medium (e.g., Cove-N-Gly)

-

Pre-culture medium: 40 g/L glucose monohydrate, 4 g/L (NH4)2SO4, 0.75 g/L KH2PO4, 0.98 g/L K2HPO4·3H2O, 0.1 g/L MgSO4·7H2O, 0.1 g/L CaCl2·2H2O, 0.005 g/L NaCl, 0.005 g/L FeSO4·7H2O.[13]

-

Main culture medium: 120 g/L glucose monohydrate, 1.2 g/L (NH4)2SO4, 0.1 g/L KH2PO4, 0.17 g/L K2HPO4·3H2O, 0.1 g/L MgSO4·7H2O, 0.1 g/L CaCl2·2H2O, 0.005 g/L NaCl, 0.060 g/L FeSO4·7H2O.[7][13]

-

Glycerin for spore preservation.

-

Baffled Erlenmeyer flasks (500 mL).

-

Rotary shaker.

-

Bioreactor (optional, for scaled-up production).

2. Inoculum Preparation:

-

Generate conidia by cultivating A. oryzae on a suitable spore propagation medium for 7 days at 30°C.[2]

-

Harvest spores and store in glycerin at -80°C.[13]

-

Inoculate 100 mL of pre-culture medium in a 500 mL baffled Erlenmeyer flask with 2 x 10^7 conidia.[7]

-

Incubate the pre-culture at 30°C and 100 rpm for 24 hours.[7]

3. Fermentation:

-

Inoculate the main culture medium with the pre-culture.

-

For shake flask experiments, use 100 mL working volume in 500 mL baffled flasks.

-

Add sterile CaCO3 to the main culture for pH control.[7][13]

-

Incubate at 30°C with agitation.

-

For repeated-batch fermentation, after a set period (e.g., 3-4 days), allow the biomass to settle, remove a portion of the supernatant, and replace it with fresh main culture medium.[7] Regular additions of CaCO3 and nitrogen supplementation are crucial for sustained production.[7]

4. Downstream Processing and Purification:

-

Separate the biomass from the fermentation broth by centrifugation or filtration.

-

The supernatant contains calcium malate. Acidify the supernatant with a strong acid (e.g., H2SO4) to precipitate calcium as CaSO4 and release free L-malic acid.

-

Remove the precipitate by filtration.

-

The resulting solution can be further purified by methods such as solvent extraction (e.g., with n-butanol), ion-exchange chromatography, or crystallization.[8][14]

-

To obtain (+)-Sodium malate, neutralize the purified L-malic acid solution with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate.

References

- 1. [Enzymatic synthesis of L-malic acid from fumaric acid using immobilized Escherichia coli cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of Malic Acid Production in Aspergillus oryzae under Nitrogen Starvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. arigobio.com [arigobio.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Frontiers | Enhanced l-Malic Acid Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation [frontiersin.org]

- 8. Integrated fermentative production and downstream processing of L-malic acid by Aspergillus wentii using cassava peel waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiologics.com [cellbiologics.com]

- 10. Enzymatic Assay of Fumarase [merckmillipore.com]

- 11. abcam.cn [abcam.cn]

- 12. Production of L-malic acid via biocatalysis employing wild-type and respiratory-deficient yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced l-Malic Acid Production by Aspergillus oryzae DSM 1863 Using Repeated-Batch Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US3983170A - Process for the purification of malic acid - Google Patents [patents.google.com]

In vitro stability of (+)-Sodium malate solutions

An In-Depth Technical Guide to the In Vitro Stability of (+)-Sodium Malate (B86768) Solutions

Introduction

(+)-Sodium malate, the sodium salt of the naturally occurring L-malic acid, is a key organic acid intermediate in cellular metabolism and is widely utilized in the pharmaceutical, food, and beverage industries as an excipient, pH adjuster, and flavoring agent.[1][2] Its biocompatibility and role in the citric acid cycle make it a compound of significant interest in drug development and biomedical research.[3] Ensuring the chemical stability of (+)-sodium malate in aqueous solutions is critical for maintaining product quality, efficacy, and safety in pharmaceutical formulations and for ensuring the validity of experimental results in research settings.

This technical guide provides a comprehensive overview of the in vitro stability of (+)-sodium malate solutions. It details the primary factors influencing its degradation, outlines protocols for conducting forced degradation studies in line with regulatory expectations, and describes the analytical methodologies required to assess stability. While specific stability data for the isolated (+)-enantiomer is not extensively published, this guide synthesizes information based on the well-documented properties of malic acid and standard pharmaceutical stability testing principles.

Physicochemical Properties

Understanding the fundamental physicochemical properties of malic acid is essential for predicting the behavior of its sodium salt in solution. The stability of sodium malate is intrinsically linked to the properties of the malate anion.

| Property | Value | Reference |

| Chemical Formula | C₄H₄Na₂O₅ (disodium salt) | - |

| Molecular Weight | 178.05 g/mol (disodium salt) | - |

| Malic Acid pKa₁ | 3.40 at 25°C | [1][4] |

| Malic Acid pKa₂ | 5.05 - 5.20 at 25°C | [1][4] |

| Appearance | White crystalline powder or granules | [5] |

| Solubility (Malic Acid) | Very soluble in water (558 g/L at 20°C); freely soluble in ethanol | [1][4] |

| Melting Point (Malic Acid) | 127 - 132°C | [5] |

Factors Influencing the Stability of Sodium Malate Solutions

The degradation of sodium malate in an aqueous environment is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.

Effect of pH

The pH of the solution is a critical factor governing the stability of sodium malate. The pKa values indicate that the ratio of malic acid to its mono- and di-anionic forms (malate) is pH-dependent.[6] While malic acid itself is generally stable, extreme pH conditions (strongly acidic or basic) can catalyze hydrolysis or other degradation reactions, a common stress condition in forced degradation studies.[7] The optimal pH for stability is typically near neutral, though this can be formulation-dependent.

Effect of Temperature (Thermal Stability)

Malic acid is stable at temperatures up to 150°C.[4] Above this temperature, it begins to dehydrate, and at approximately 180°C, it decomposes to yield fumaric acid and maleic anhydride.[4][8] In aqueous solutions, elevated temperatures will accelerate the rate of any potential hydrolytic or oxidative degradation reactions.[9] Therefore, storage at controlled room temperature or refrigerated conditions is recommended to minimize thermal degradation.

Effect of Light (Photostability)

Exposure to light, particularly UV radiation, can induce photodegradation. Studies on the photocatalytic degradation of malic acid show that it can be decomposed into various intermediates, including malonic acid, pyruvic acid, fumaric acid, and maleic acid, often via a photo-Kolbe oxidation mechanism.[10] To ensure stability, solutions of sodium malate should be stored in light-protected containers (e.g., amber glass or opaque materials).[9]

Oxidative Stability

The secondary alcohol group in the malate structure is susceptible to oxidation. The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to degradation. Forced degradation studies using agents like hydrogen peroxide are standard practice to evaluate a substance's susceptibility to oxidation.[7][11]

Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify potential degradation products and pathways, thereby establishing the intrinsic stability of a substance and validating the stability-indicating power of analytical methods.[7][12] The following sections outline typical protocols for a forced degradation study of a (+)-sodium malate solution.

Experimental Protocols

The goal of these protocols is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels.[12]

4.1.1 Materials and Reagents

-

(+)-Sodium Malate reference standard

-

HPLC-grade water, acetonitrile, and methanol (B129727)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Buffers (e.g., phosphate (B84403) buffer) for pH adjustment and HPLC mobile phase

4.1.2 Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve (+)-sodium malate in HPLC-grade water to prepare a stock solution of known concentration (e.g., 10 mg/mL).

-

Working Solution: Dilute the stock solution with water to a suitable working concentration for analysis (e.g., 1 mg/mL).

4.1.3 Acid Hydrolysis

-

Transfer 5 mL of the working solution into a flask.

-

Add 5 mL of 0.1 M HCl.

-

Heat the solution in a water bath at 60°C for a specified period (e.g., 2, 4, 8 hours), taking samples at each time point.

-

Cool the samples to room temperature and neutralize with an equivalent volume and concentration of NaOH.

-

Dilute with the mobile phase to the target analytical concentration and analyze by HPLC.[13]

4.1.4 Base Hydrolysis

-

Transfer 5 mL of the working solution into a flask.

-

Add 5 mL of 0.1 M NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 1, 2, 4 hours).

-

Neutralize the samples with an equivalent volume and concentration of HCl.

-

Dilute with the mobile phase and analyze by HPLC.[13]

4.1.5 Oxidative Degradation

-

Transfer 5 mL of the working solution into a flask protected from light.

-

Add 5 mL of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period (e.g., 4, 8, 24 hours).

-

Dilute samples with the mobile phase and analyze immediately by HPLC.[13]

4.1.6 Thermal Degradation

-

Transfer the working solution into sealed vials.

-

Place the vials in a thermostatically controlled oven at 80°C.

-

Withdraw samples at various time points (e.g., 24, 48, 72 hours).

-

Cool samples, dilute with the mobile phase if necessary, and analyze by HPLC.[13]

4.1.7 Photolytic Degradation

-

Expose the working solution in a shallow, transparent container to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.

-

After the exposure period, analyze both the exposed and control samples by HPLC.[13]

Summary of Stress Conditions

The following table summarizes the typical conditions for forced degradation studies.

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | 2 - 8 hours | Potential for hydrolysis or isomerization |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp. - 60°C | 1 - 4 hours | Potential for hydrolysis or racemization |

| Oxidation | 3 - 30% H₂O₂ | Room Temperature | 4 - 24 hours | Oxidation of the secondary alcohol group |

| Thermal | Dry Heat | 80°C | 24 - 72 hours | Dehydration, conversion to fumaric/maleic acid |

| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B | Formation of photo-adducts or radicals |

Potential Degradation Pathways

Based on the chemical structure of malate and literature on its degradation, several pathways can be hypothesized. Thermal stress may lead to dehydration and isomerization, while photocatalysis can cause fragmentation.

Analytical Methodologies for Stability Testing

A validated, stability-indicating analytical method is essential to separate and quantify the parent compound from any degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for stability testing due to its specificity, sensitivity, and precision.[11] A typical reversed-phase HPLC method for malic acid would involve:

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with an acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH 2.5) and an organic modifier like methanol or acetonitrile. |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 25 - 35°C |

| Injection Volume | 10 - 20 µL |

Method validation should be performed according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Enzymatic Assays

Enzymatic methods offer high specificity for the L-enantiomer of malic acid and are useful for quantification in complex matrices.[14] The most common assay is based on the oxidation of L-malate to oxaloacetate by L-malate dehydrogenase (L-MDH), with the concurrent reduction of NAD⁺ to NADH.[15][16] The increase in absorbance at 340 nm due to NADH formation is proportional to the L-malate concentration.[15]

Principle of the Enzymatic Reaction: L-Malate + NAD⁺ <-- (L-MDH) --> Oxaloacetate + NADH + H⁺

To drive the reaction to completion, the oxaloacetate is typically removed by a subsequent reaction, for example, by transamination with L-glutamate in the presence of glutamate-oxaloacetate transaminase (GOT).[15]

Storage and Handling

Based on the stability profile, the following recommendations are made for the storage and handling of (+)-sodium malate solutions to ensure their integrity:

-

Storage: Store in well-closed, airtight containers in a cool, dry place.[4] For long-term stability, refrigeration (2-8°C) is advisable.

-

Protection from Light: Use amber or opaque containers to protect solutions from light to prevent photodegradation.[9]

-

pH Control: Maintain the pH of the solution within a neutral or mildly acidic range, using buffers if necessary, to avoid pH-driven degradation.

-

Avoid Contaminants: Protect solutions from microbial contamination and exposure to strong oxidizing agents. Malic acid is readily degraded by many microorganisms.[4]

Conclusion

While (+)-sodium malate is a relatively stable compound in aqueous solutions under normal conditions, it is susceptible to degradation under stress from elevated temperature, light, and extreme pH. A thorough understanding of its stability profile, achieved through systematic forced degradation studies, is essential for developing robust pharmaceutical formulations and ensuring the accuracy of scientific research. The implementation of validated, stability-indicating analytical methods, such as HPLC, is critical for monitoring the integrity of the solution over its intended shelf life. Proper storage and handling, including protection from light and temperature extremes, are paramount to preserving the quality and stability of (+)-sodium malate solutions.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]

- 3. polynt.com [polynt.com]

- 4. phexcom.com [phexcom.com]

- 5. fao.org [fao.org]

- 6. Acid/pH Adjustment [bcawa.ca]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. resolvemass.ca [resolvemass.ca]

- 13. benchchem.com [benchchem.com]

- 14. L-Malic acid, UV method [nzytech.com]

- 15. L-malic Acid: enzymatic method (Type-II) | OIV [oiv.int]

- 16. tandfonline.com [tandfonline.com]

The Double-Edged Sword of D-Malate: A Technical Guide to its Bioactivity and Therapeutic Relevance

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Activities of D-Malate Compounds.

While the therapeutic potential of many metabolites is under active investigation, D-malate, a stereoisomer of the well-known Krebs cycle intermediate L-malate, presents a more complex picture. Predominantly produced by the gut microbiota, emerging evidence points to D-malate's significant, and often detrimental, biological activities, particularly in the context of aging and muscle physiology. This technical guide provides a comprehensive overview of the current understanding of D-malate's effects, with a focus on its inhibitory role in angiogenesis and skeletal muscle growth. The potential for therapeutically targeting the D-malate pathway, rather than utilizing D-malate itself as a therapeutic, is also explored.

The Impact of D-Malate on Skeletal Muscle and Angiogenesis

Recent research has identified a correlation between increased levels of D-malate, produced by intestinal microorganisms, and the aging process in mice.[1] Dietary supplementation with D-malate has been shown to negatively impact key physiological parameters, leading to a phenotype reminiscent of sarcopenia.

In Vivo Effects of D-Malate Supplementation in Mice

A pivotal study demonstrated that a 2% D-malate diet in C57BL/6 male mice resulted in significant reductions in muscle mass and strength.[2] The supplementation also led to a decrease in the number of blood vessels within the muscle tissue, indicating an anti-angiogenic effect.[2]

Table 1: In Vivo Effects of 2% D-Malate Dietary Supplementation in Mice [2]

| Parameter | Observation |

| Body Weight Gain | Significantly decreased |

| Muscle Weight | Significantly decreased (gastrocnemius, soleus, extensor digitorum longus) |

| Muscle Strength | Significantly reduced |

| Muscle Fiber Diameter | Significantly reduced (gastrocnemius, soleus, extensor digitorum longus) |

| Energy Consumption | Significantly reduced (daytime and nighttime) |

| Arterioles & Capillaries | Significantly decreased number in gastrocnemius muscle |

| Angiogenic Proteins | Significantly reduced protein expression of VEGFR2 and VEGFB in gastrocnemius |

In Vitro Effects of D-Malate on Vascular Cells

The anti-angiogenic properties of D-malate were further elucidated through in vitro experiments on vascular endothelial and smooth muscle cells. D-malate was found to inhibit the proliferation, migration, and tube formation of vascular endothelial cells, which are critical processes for the formation of new blood vessels.[2]

Table 2: In Vitro Effects of D-Malate on Vascular Cells [2]

| Cell Type | Assay | Observation |

| Vascular Smooth Muscle Cells | Proliferation | Significantly inhibited by 20-500 µM D-malate |

| Vascular Endothelial Cells | Proliferation | Inhibited |

| Migration | Inhibited | |

| Tube Formation | Suppressed | |

| Cell Cycle | Significantly increased proportion in G2 phase, decreased in G1 phase |

Molecular Mechanism of D-Malate's Anti-Angiogenic Action

The inhibitory effects of D-malate on angiogenesis are not mediated by redox imbalance but rather through a novel signaling pathway involving acetyl-CoA and the cell cycle protein, Cyclin A.[1][2]

Transcriptomic analysis of vascular endothelial cells treated with D-malate revealed changes in the expression of genes associated with the production and utilization of acetyl-CoA.[2] This leads to an elevation of intracellular acetyl-CoA content and an increase in global protein acetylation.[2] A key target of this acetylation is Cyclin A. The acetylation of Cyclin A is promoted by D-malate treatment, and inhibiting this process (using the p300/CBP inhibitor C646) reverses the anti-angiogenic effects of D-malate.[2][3] This suggests that the acetylation of Cyclin A is a critical step in the D-malate-induced arrest of vascular endothelial cell proliferation and tube formation.[3]

References

- 1. Microbiota derived D-malate inhibits skeletal muscle growth and angiogenesis during aging via acetylation of Cyclin A - PubMed [pubmed.ncbi.nlm.nih.gov]